3-(2-Aminoethyl)phenylboronic acid hydrochloride
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Overview
Description
3-(2-Aminoethyl)phenylboronic acid hydrochloride: is an organic compound that contains both an amino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)phenylboronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Aminoethyl)phenylboronic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: 3-(2-Aminoethyl)phenylboronic acid hydrochloride is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can act as a sensor for detecting carbohydrates and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug delivery systems. Its ability to form reversible covalent bonds with diols makes it useful in targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)phenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its boronic acid group can participate in complexation reactions with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Aminophenylboronic acid hydrochloride
- 3-Aminophenylboronic acid
- 3-Aminomethylphenylboronic acid, pinacol ester
Comparison:
- 2-Aminophenylboronic acid hydrochloride has a similar structure but differs in the position of the amino group. This difference can affect its reactivity and binding properties.
- 3-Aminophenylboronic acid lacks the ethyl group, which can influence its solubility and interaction with biological molecules.
- 3-Aminomethylphenylboronic acid, pinacol ester has a pinacol ester group, which can provide additional stability and modify its reactivity.
Uniqueness: 3-(2-Aminoethyl)phenylboronic acid hydrochloride is unique due to the presence of both an aminoethyl group and a boronic acid group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
[3-(2-aminoethyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSCKWGZGNKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCN)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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